molecular formula C10H20ClNO B12662420 4-Cyclohexylmorpholinium chloride CAS No. 85117-89-1

4-Cyclohexylmorpholinium chloride

Cat. No.: B12662420
CAS No.: 85117-89-1
M. Wt: 205.72 g/mol
InChI Key: GWOOEHDVLTWVQG-UHFFFAOYSA-N
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Description

4-Cyclohexylmorpholinium chloride is a chemical compound with the molecular formula C10H20ClNO It is a morpholinium salt where the morpholine ring is substituted with a cyclohexyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylmorpholinium chloride typically involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Cyclohexylamine is reacted with morpholine to form 4-cyclohexylmorpholine.
  • The resulting 4-cyclohexylmorpholine is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylmorpholinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the morpholinium ring.

    Substitution: Various substituted morpholinium salts depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexylmorpholinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 4-Cyclohexylmorpholinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of ion channels and receptors, influencing cellular processes such as signal transduction and membrane transport. Its effects are mediated through the binding to specific sites on proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylmorpholine: A precursor to 4-Cyclohexylmorpholinium chloride.

    Morpholine: The parent compound of the morpholinium family.

    Cyclohexylamine: A key reactant in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

85117-89-1

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

4-cyclohexylmorpholine;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10H,1-9H2;1H

InChI Key

GWOOEHDVLTWVQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCOCC2.Cl

Origin of Product

United States

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